molecular formula C10H13NO3 B1519141 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1123169-29-8

6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1519141
M. Wt: 195.21 g/mol
InChI Key: TYOHYLWEDVTHHK-UHFFFAOYSA-N
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Description

“6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1123169-29-8 . It has a molecular weight of 195.22 . The IUPAC name for this compound is 6-ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” are not mentioned in the available resources, it’s known that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can react with alkyl halides .

It should be stored at a temperature between 28 C . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Organic Synthesis Applications

  • Annulation Reactions : A study described the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation process with N-tosylimines, catalyzed by organic phosphine, to produce highly functionalized tetrahydropyridines, showcasing the compound's utility in synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Pharmacological Research

  • Cardiotonic Activity : Research on 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters revealed their potential as milrinone analogues with positive inotropic effects, indicating the significance of pyridine derivatives in developing heart medications (Mosti et al., 1992).

Chemical Synthesis and Structural Analysis

  • Macrocyclic Compounds : An investigation into the synthesis of chiral bridged macrocyclic 1,4-dihydropyridines from pyridine-3-5-dicarboxylic acid revealed their potential for enantioselective reductions, highlighting the versatility of pyridine derivatives in creating complex molecular architectures (Talma et al., 1985).

Neuroprotection and Calcium Overload Prevention

  • Neuronal Death Prevention : A study on 6-amino-1,4-dihydropyridines derived from ethyl 6-amino-4-aryl-5-cyano-1,4-dihydro-2-methyl-3-pyridinecarboxylic acids showed their effectiveness in blocking calcium overload induced by depolarization in neuroblastoma cells, suggesting their potential in neuroprotection (León et al., 2008).

Antimicrobial Activity

  • Antimicrobial Evaluation : A series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids were synthesized and demonstrated significant antimicrobial activity, showcasing the potential of dihydropyridine derivatives in antimicrobial drug development (Shastri & Post, 2019).

properties

IUPAC Name

6-ethyl-1,5-dimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-8-6(2)5-7(10(13)14)9(12)11(8)3/h5H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOHYLWEDVTHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=O)N1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653239
Record name 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

1123169-29-8
Record name 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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